molecular formula C15H30N2O2 B15229908 Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate

Katalognummer: B15229908
Molekulargewicht: 270.41 g/mol
InChI-Schlüssel: AHJQMGVFZLEAIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and isopropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring provides conformational flexibility, allowing the compound to interact with different macromolecules effectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate is unique due to the presence of two isopropyl groups on the piperazine ring, which imparts distinct physicochemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C15H30N2O2

Molekulargewicht

270.41 g/mol

IUPAC-Name

tert-butyl 2,5-di(propan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-10(2)12-9-17(13(8-16-12)11(3)4)14(18)19-15(5,6)7/h10-13,16H,8-9H2,1-7H3

InChI-Schlüssel

AHJQMGVFZLEAIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CNC(CN1C(=O)OC(C)(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.